molecular formula C17H19F6NO4 B13449144 3-[3,5-Bis(trifluoromethyl)phenyl]-2-tert-butoxycarbonylaminopropionic acid methyl ester

3-[3,5-Bis(trifluoromethyl)phenyl]-2-tert-butoxycarbonylaminopropionic acid methyl ester

Cat. No.: B13449144
M. Wt: 415.33 g/mol
InChI Key: OHANEEJRVOFTOI-UHFFFAOYSA-N
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Description

3-[3,5-Bis(trifluoromethyl)phenyl]-2-tert-butoxycarbonylaminopropionic acid methyl ester is a complex organic compound characterized by the presence of trifluoromethyl groups. These groups are known for their electron-withdrawing properties, which can significantly influence the compound’s reactivity and stability. This compound is of interest in various fields, including organic synthesis, medicinal chemistry, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[3,5-Bis(trifluoromethyl)phenyl]-2-tert-butoxycarbonylaminopropionic acid methyl ester typically involves multiple steps. One common method includes the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is favored for its mild conditions and functional group tolerance. The process involves the coupling of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification steps, such as crystallization and chromatography, are optimized to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-[3,5-Bis(trifluoromethyl)phenyl]-2-tert-butoxycarbonylaminopropionic acid methyl ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group into alcohols or other reduced forms.

    Substitution: Nucleophilic substitution reactions can replace the trifluoromethyl groups with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Nucleophiles like amines, thiols, and halides can be used under appropriate conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

3-[3,5-Bis(trifluoromethyl)phenyl]-2-tert-butoxycarbonylaminopropionic acid methyl ester has several applications in scientific research:

Mechanism of Action

The mechanism by which 3-[3,5-Bis(trifluoromethyl)phenyl]-2-tert-butoxycarbonylaminopropionic acid methyl ester exerts its effects involves its interaction with molecular targets. The trifluoromethyl groups enhance the compound’s ability to form strong hydrogen bonds and interact with hydrophobic pockets in proteins . This can lead to the inhibition of enzyme activity or modulation of receptor function, depending on the specific biological context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 3-[3,5-Bis(trifluoromethyl)phenyl]-2-tert-butoxycarbonylaminopropionic acid methyl ester apart is its combination of functional groups, which provides a unique reactivity profile. The presence of both ester and trifluoromethyl groups allows for diverse chemical transformations and applications in various fields.

Properties

Molecular Formula

C17H19F6NO4

Molecular Weight

415.33 g/mol

IUPAC Name

methyl 3-[3,5-bis(trifluoromethyl)phenyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate

InChI

InChI=1S/C17H19F6NO4/c1-15(2,3)28-14(26)24-12(13(25)27-4)7-9-5-10(16(18,19)20)8-11(6-9)17(21,22)23/h5-6,8,12H,7H2,1-4H3,(H,24,26)

InChI Key

OHANEEJRVOFTOI-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)C(=O)OC

Origin of Product

United States

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